4-Methyl-4-phenylpiperidine hydrochloride

CAS No.: 83949-37-5

Cat. No.: VC2802793

Molecular Formula: C12H18ClN

Molecular Weight: 211.73 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 83949-37-5 |

|---|---|

| Molecular Formula | C12H18ClN |

| Molecular Weight | 211.73 g/mol |

| IUPAC Name | 4-methyl-4-phenylpiperidine;hydrochloride |

| Standard InChI | InChI=1S/C12H17N.ClH/c1-12(7-9-13-10-8-12)11-5-3-2-4-6-11;/h2-6,13H,7-10H2,1H3;1H |

| Standard InChI Key | SZGHKBZVNSTOSA-UHFFFAOYSA-N |

| SMILES | CC1(CCNCC1)C2=CC=CC=C2.Cl |

| Canonical SMILES | CC1(CCNCC1)C2=CC=CC=C2.Cl |

Introduction

Chemical Identity and Basic Properties

4-Methyl-4-phenylpiperidine hydrochloride is characterized by the following properties:

| Property | Value |

|---|---|

| Chemical Name | 4-Methyl-4-phenylpiperidine hydrochloride |

| CAS Registry Number | 83949-37-5 |

| Molecular Formula | C₁₂H₁₇N·HCl |

| Molecular Weight | 211.73 g/mol |

| MDL Number | MFCD18827553 |

| InChIKey | SZGHKBZVNSTOSA-UHFFFAOYSA-N |

| InChI | InChI=1S/C12H17N.ClH/c1-12(7-9-13-10-8-12)11-5-3-2-4-6-11;/h2-6,13H,7-10H2,1H3;1H |

Structural Characteristics

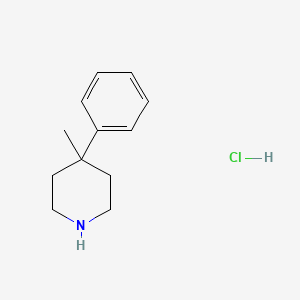

4-Methyl-4-phenylpiperidine hydrochloride consists of a piperidine ring (a six-membered nitrogen-containing heterocycle) with two substituents at the 4-position: a phenyl group and a methyl group. The nitrogen of the piperidine is protonated, with a chloride counterion forming the hydrochloride salt.

The quaternary carbon at position 4 creates a rigid structural feature that influences the compound's conformational properties. This quaternary center bears both the phenyl group, which introduces aromaticity and potential for π-π interactions, and the methyl group, which contributes to the hydrophobic profile of the molecule .

Physical and Chemical Properties

Solubility

The compound is expected to be soluble in polar solvents such as water, methanol, and ethanol due to its ionic nature as a hydrochloride salt. The presence of the phenyl group contributes to some degree of lipophilicity, potentially allowing for solubility in mixed aqueous-organic systems .

| Classification | Category |

|---|---|

| Skin irritation | Category 2 |

| Eye irritation | Category 2A |

| Specific target organ toxicity - single exposure | Category 3 (Respiratory system) |

Hazard and Precautionary Statements

The compound is associated with the following hazard statements:

-

H302: Harmful if swallowed

-

H315: Causes skin irritation

-

H319: Causes serious eye irritation

-

H335: May cause respiratory irritation

Recommended precautionary measures include:

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray

-

P264: Wash skin thoroughly after handling

-

P271: Use only outdoors or in a well-ventilated area

-

P280: Wear protective gloves/protective clothing/eye protection/face protection

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing

Pharmacological Properties and Applications

Relation to Opioid Research

4-Methyl-4-phenylpiperidine hydrochloride belongs to a class of compounds that have been studied in the context of opioid receptor research. Related compounds in the 4-phenylpiperidine class have been investigated for their opioid receptor agonist-antagonist properties .

Research on structurally similar compounds indicates that modifications to the piperidine scaffold, particularly at the 3- and 4-positions, can significantly influence binding to opioid receptors. For example, N-substituted trans-3,4-dimethyl-4-(3-hydroxyphenyl)piperidines are reported to have opioid receptor antagonist properties .

Related Compounds and Comparative Analysis

Several structurally related compounds provide context for understanding 4-Methyl-4-phenylpiperidine hydrochloride:

Structurally Similar Compounds

| Compound | CAS Number | Key Differences |

|---|---|---|

| 4-Phenethylpiperidine hydrochloride | 142628-88-4 | Contains a phenethyl group instead of phenyl and methyl |

| 4-Acetyl-4-phenylpiperidine hydrochloride | 10315-03-4 | Contains acetyl group instead of methyl |

| Methyl 4-phenylpiperidine-4-carboxylate hydrochloride | 83898-15-1 | Contains methyl ester group |

| 1,3-Dimethyl-4-phenylpiperidine | Not specified | Additional methyl group at position 1 |

Comparative Properties

Carbon-13 NMR data has been reported for various 4-phenylpiperidine derivatives, showing characteristic shifts that reflect the electronic effects of the substituents. For example, the quaternary carbon at position 4 typically shows chemical shifts in the range of 43-47 ppm, with variations depending on the specific substituents .

Research Applications and Future Directions

4-Methyl-4-phenylpiperidine hydrochloride and related compounds have potential applications in several research areas:

Medicinal Chemistry

The 4-phenylpiperidine scaffold is found in various pharmaceutical compounds, particularly those targeting pain pathways. The specific substitution pattern in 4-Methyl-4-phenylpiperidine hydrochloride may offer unique pharmacological properties that could be exploited in drug discovery efforts .

Synthetic Intermediates

Compounds of this class can serve as valuable intermediates in the synthesis of more complex molecules with potential therapeutic applications. The quaternary center at position 4 provides a rigid structural feature that can be utilized in the design of compounds with specific three-dimensional requirements .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume